molecular formula C33H28N2O2 B6353610 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole CAS No. 229184-96-7

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B6353610
CAS No.: 229184-96-7
M. Wt: 484.6 g/mol
InChI Key: UAXGHJCFHMQPBJ-UHFFFAOYSA-N
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Description

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and multiple phenyl groups. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole rings, followed by the introduction of the cyclopropyl group and the phenyl substituents. Common reagents used in these reactions include aldehydes, amines, and cyclopropyl ketones. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or oxazole moieties.

Scientific Research Applications

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-triphenyl-1,3-oxazole: A simpler analog with one oxazole ring and three phenyl groups.

    2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclopropane: A related compound with a similar cyclopropyl-oxazole structure but fewer phenyl groups.

Uniqueness

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole stands out due to its dual oxazole rings and multiple phenyl groups, which confer unique chemical and biological properties

Biological Activity

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure features multiple phenyl groups and oxazole rings, contributing to its unique biological properties. Below are its key chemical characteristics:

PropertyValue
Molecular FormulaC34H30N2O2
Molecular Weight498.6 g/mol
IUPAC NameThis compound
InChI KeyLOSDBPFBRSDLIL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act by:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to receptors that regulate apoptotic pathways.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological assays:

Anticancer Activity

Several studies have reported the anticancer properties of related oxazole derivatives. For instance:

  • Cytotoxicity : The compound exhibited cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Apoptosis Induction

Flow cytometry assays have shown that the compound can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. Preliminary data suggest it may possess inhibitory effects against certain bacterial strains .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of oxazole derivatives against leukemia cell lines (CEM-13 and U-937), the compounds demonstrated IC50 values significantly lower than those of conventional treatments. The study highlighted the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Mechanistic Insights
A detailed mechanistic study using molecular docking revealed strong interactions between the compound and key protein targets involved in tumor progression. This supports further investigation into its structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Properties

IUPAC Name

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O2/c1-5-13-23(14-6-1)27-29(25-17-9-3-10-18-25)36-31(34-27)33(21-22-33)32-35-28(24-15-7-2-8-16-24)30(37-32)26-19-11-4-12-20-26/h1-20,27-30H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXGHJCFHMQPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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